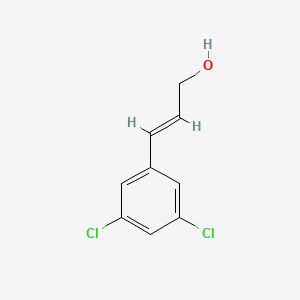

3,5-Dichlorocinnamyl alcohol

Description

3,5-Dichlorobenzyl alcohol (CAS 60211-57-6) is a chlorinated aromatic alcohol with the molecular formula C₇H₆Cl₂O and a molar mass of 177.03 g/mol. It features chlorine substituents at the 3- and 5-positions of the benzyl ring, which confer distinct electronic and steric properties. The compound has a melting point of 79–82°C and a density of 1.297 g/cm³ . It is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and specialty organic reactions due to its reactivity and stability imparted by the electron-withdrawing chlorine groups.

Properties

IUPAC Name |

(E)-3-(3,5-dichlorophenyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-2,4-6,12H,3H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTVBRBMNZFXJJ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1Cl)Cl)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401271319 | |

| Record name | (2E)-3-(3,5-Dichlorophenyl)-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501922-07-2 | |

| Record name | (2E)-3-(3,5-Dichlorophenyl)-2-propen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501922-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(3,5-Dichlorophenyl)-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401271319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichlorocinnamyl alcohol typically involves the chlorination of cinnamyl alcohol. One common method includes the use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce chlorine atoms into the benzene ring of cinnamyl alcohol . The reaction is usually carried out under controlled conditions to ensure the selective chlorination at the 3 and 5 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorocinnamyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the chlorine atoms or to convert the alcohol group to a different functional group.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: 3,5-Dichlorocinnamaldehyde or 3,5-Dichlorocinnamic acid.

Reduction: this compound can be converted to 3,5-Dichlorocinnamyl ether.

Substitution: Products depend on the nucleophile used, such as 3,5-Dimethoxycinnamyl alcohol.

Scientific Research Applications

3,5-Dichlorocinnamyl alcohol has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichlorocinnamyl alcohol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors on cell surfaces, altering cellular responses.

Radical Scavenging: Acting as an antioxidant by scavenging free radicals and preventing oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorobenzyl Alcohol Derivatives

Alcohol

- Structure : Chlorine at 2- and 4-positions with an α-methyl group on the benzyl alcohol.

- No specific melting point data is available, but the methyl group likely lowers crystallinity .

- Applications : Used in synthetic chemistry for building block diversification.

(3,5-Dichloro-2-methoxyphenyl)methanol

- Structure : Adds a methoxy group at the 2-position alongside 3,5-dichloro substituents.

- However, this may reduce stability in acidic conditions .

- Applications : Explored in coordination chemistry and as a ligand precursor for metal complexes.

Hydroxylated Analog: 3,5-Dihydroxybenzyl Alcohol

- Structure : Hydroxyl groups at 3- and 5-positions instead of chlorine.

- Properties :

- Applications: Used in biochemical research, particularly in studying polyphenol interactions and antioxidant activity.

Cinnamyl Alcohol Derivatives

Cinnamyl Alcohol (3-Phenyl-2-propen-1-ol)

- Properties :

- Melting point : Lower (~33°C) due to reduced molecular symmetry.

- Reactivity : The allylic alcohol structure enables conjugation, making it reactive in electrophilic additions and esterifications.

- Applications : Widely used in fragrances (FCC grade) and as a precursor in organic synthesis .

3,5-Dichlorocinnamyl Alcohol (Hypothetical Comparison)

- Structure : Hypothetical derivative with 3,5-dichloro substitution on the cinnamyl benzene ring.

- Expected Properties: Higher thermal stability and melting point compared to cinnamyl alcohol due to chlorine’s electron-withdrawing effects. Reduced solubility in non-polar solvents but enhanced reactivity in halogen-specific reactions (e.g., Suzuki coupling).

Halogenated Aniline Derivatives

3,4-Dichloroaniline

- Structure : Aniline with chlorine at 3- and 4-positions.

- 3,5-Dichlorobenzyl alcohol’s para-substitution pattern may offer better steric accessibility in reactions compared to 3,4-dichloroaniline’s ortho effects .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 3,5-Dichlorobenzyl alcohol | C₇H₆Cl₂O | 177.03 | 79–82 | 3,5-Cl, -CH₂OH |

| 2,4-Dichloro-α-methylbenzyl alcohol | C₈H₈Cl₂O | 191.05 | N/A | 2,4-Cl, α-CH₃, -CH₂OH |

| 3,5-Dihydroxybenzyl alcohol | C₇H₈O₃ | 140.14 | N/A | 3,5-OH, -CH₂OH |

| Cinnamyl alcohol | C₉H₁₀O | 134.18 | 33 | Phenyl, allylic -OH |

Biological Activity

3,5-Dichlorocinnamyl alcohol is a derivative of cinnamyl alcohol, which belongs to the class of compounds known as cinnamic acid derivatives. These compounds have garnered attention due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, neuroprotective, anticancer, and antidiabetic properties. This article focuses on the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

This compound has the following chemical structure:

- Chemical Formula : C₉H₈Cl₂O

- Molecular Weight : 205.06 g/mol

Antimicrobial Activity

Cinnamic acid derivatives, including this compound, have demonstrated significant antimicrobial properties. A study indicated that compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced antibacterial activity against various bacterial strains. For instance, similar derivatives showed minimum inhibitory concentrations (MICs) ranging from 61 µM to >6.0 mM against different Gram-negative and Gram-positive bacteria .

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound | E. coli | TBD |

| 4-Coumaric Acid | S. aureus | 69 |

| 4-Coumaric Acid | L. monocytogenes | >6.0 mM |

Antifungal Activity

Research has shown that cinnamic acid derivatives inhibit the enzymatic activity of cytochrome P450 enzymes in fungi such as Aspergillus niger and Cochliobolus lunatus. This inhibition is crucial for disrupting fungal growth and reproduction . The antifungal mechanism may involve disruption of cell membrane integrity or interference with essential metabolic pathways.

Anti-inflammatory Effects

Cinnamic acid derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of halogen substituents like chlorine in this compound may enhance these effects by increasing lipophilicity and cellular uptake.

Enzyme Inhibition

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in various metabolic pathways. For example:

- Cinnamyl Alcohol Dehydrogenase (CAD) : This enzyme catalyzes the final step in monolignol biosynthesis. Inhibition of CAD can affect lignin formation in plants and may have implications for agricultural applications .

- Cyclooxygenase and Lipoxygenase : Inhibition of these enzymes can lead to decreased synthesis of inflammatory mediators .

Cell Signaling Pathways

Research indicates that cinnamic acid derivatives can influence cell signaling pathways related to apoptosis and cell proliferation. For instance, compounds have been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of reactive oxygen species (ROS) levels .

In Vitro Studies

A series of in vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. One study found that treatment with this compound resulted in significant reductions in cell viability at concentrations above 50 µM. The compound exhibited dose-dependent cytotoxicity against MCF-7 breast cancer cells and HeLa cervical cancer cells.

Animal Models

In vivo studies using murine models have demonstrated the anti-inflammatory effects of cinnamic acid derivatives. Mice treated with this compound showed reduced edema and lower levels of inflammatory markers compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.